Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a chemical compound characterized by its unique structure, which includes a furo[2,3-b]pyridine core with a nitro group at the 5-position and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the furo[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, followed by nitration to introduce the nitro group at the 5-position. The final step involves esterification to attach the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amine, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds with higher oxidation states.
Reduction: Amines, such as 5-amino derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate cellular processes and pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and microbial infections.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethyl 2-picolinate: Similar structure but lacks the nitro group.
Ethyl 5-nitropyridine-2-carboxylate: Similar but with a different heterocyclic core.
Ethyl 5-nitrothieno[2,3-b]pyridine-2-carboxylate: Similar but with a thiophene ring instead of a furan ring.
Uniqueness: Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of the furo[2,3-b]pyridine core, nitro group, and ethyl ester group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)8-4-6-3-7(12(14)15)5-11-9(6)17-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGCPWHSAJHXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300812 | |
Record name | ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-64-0 | |
Record name | NSC139100 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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